4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide
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Overview
Description
4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzamides, which are widely studied for their diverse biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide can be achieved through the direct alkylation of N,N-dialkyl benzamides with methyl sulfides. This process is promoted by the base lithium diisopropylamide (LDA), which facilitates the selective synthesis of α-sulfenylated ketones without the need for transition-metal catalysts or organometallic reagents .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted benzamides.
Scientific Research Applications
4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(2-pentanoylhydrazino)carbothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an allosteric activator of enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide analogues: These compounds are known for their allosteric activation of human glucokinase and have significant hypoglycemic effects.
Pyridine-linked 1,2,4-oxadiazole benzamides: These compounds exhibit various biological activities, including insecticidal and fungicidal properties.
Properties
Molecular Formula |
C14H19N3O2S |
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Molecular Weight |
293.39g/mol |
IUPAC Name |
4-methyl-N-[(pentanoylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H19N3O2S/c1-3-4-5-12(18)16-17-14(20)15-13(19)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,16,18)(H2,15,17,19,20) |
InChI Key |
ASVYLSLJHPYBNG-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NNC(=S)NC(=O)C1=CC=C(C=C1)C |
Canonical SMILES |
CCCCC(=O)NNC(=S)NC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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